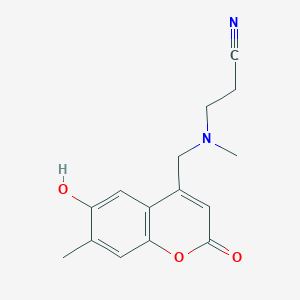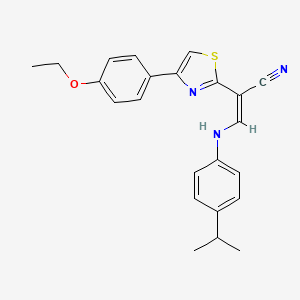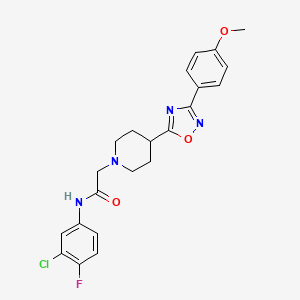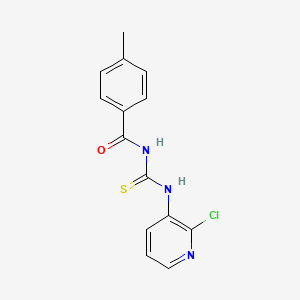
3-(((6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl)(methyl)amino)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(((6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl)(methyl)amino)propanenitrile is a complex organic compound belonging to the class of coumarin derivatives Coumarins are known for their diverse biological activities, including anticoagulant, anti-inflammatory, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(((6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl)(methyl)amino)propanenitrile typically involves multiple steps, starting with the base coumarin structure. One common approach is the Knoevenagel condensation reaction, where a coumarin derivative is reacted with an appropriate aldehyde or ketone in the presence of a base to form the intermediate product. Subsequent reactions, such as reductive amination, are then employed to introduce the amino and nitrile groups.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability. Additionally, purification methods such as recrystallization or chromatography are used to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl and amino groups can participate in substitution reactions with different reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution product.
Major Products Formed:
Oxidation: Formation of coumarin-3-carboxylic acid derivatives.
Reduction: Formation of 3-(((6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl)(methyl)aminopropane).
Substitution: Formation of various substituted coumarin derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Coumarin derivatives, including this compound, have been studied for their biological activities. They exhibit potential as enzyme inhibitors, which can be useful in drug development.
Medicine: The anticoagulant properties of coumarins are well-known, and derivatives like this one are being explored for their potential use in treating blood clot-related conditions.
Industry: In the industrial sector, coumarin derivatives are used in the production of fragrances, flavors, and pharmaceuticals. This compound, in particular, may find applications in the development of new therapeutic agents.
Mechanism of Action
The mechanism by which 3-(((6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl)(methyl)amino)propanenitrile exerts its effects involves its interaction with specific molecular targets. The hydroxyl and amino groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The nitrile group can participate in reactions that affect cellular processes.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may inhibit enzymes involved in blood coagulation or inflammatory responses.
Receptor Binding: It may bind to receptors involved in pain perception or immune responses.
Comparison with Similar Compounds
Coumarin: The parent compound with similar biological activities.
Warfarin: A well-known anticoagulant coumarin derivative.
Scopoletin: Another coumarin derivative with anti-inflammatory properties.
Uniqueness: 3-(((6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl)(methyl)amino)propanenitrile stands out due to its specific structural features, which may confer unique biological activities compared to other coumarin derivatives.
Properties
IUPAC Name |
3-[(6-hydroxy-7-methyl-2-oxochromen-4-yl)methyl-methylamino]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-10-6-14-12(8-13(10)18)11(7-15(19)20-14)9-17(2)5-3-4-16/h6-8,18H,3,5,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQMQKCFBUGKOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1O)C(=CC(=O)O2)CN(C)CCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)benzonitrile](/img/structure/B2577235.png)
![N-(2-chlorobenzyl)-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2577236.png)
![1-(2,6-Difluorophenyl)-N,N-dimethyl-N'-(2-methylsulfanylpyrido[4,3-d]pyrimidin-5-yl)ethane-1,2-diamine](/img/structure/B2577237.png)

![3-(1-Methyl-1H-imidazol-2-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2577241.png)
![4-chloro-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2577242.png)
![(5E)-3-(2-ethoxyphenyl)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2577243.png)
![1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-[(pyridin-4-yl)methyl]azetidin-3-amine](/img/structure/B2577246.png)

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2577249.png)
![[3-(3,4,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2577251.png)
![2-[2-(5-Bromofuran-2-amido)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2577252.png)
